Insulin detemir is designed to mimic the physiological effects of endogenous insulin, facilitating glucose metabolism and maintaining blood glucose levels within a normal range. It is typically administered via subcutaneous injection and is characterized by a prolonged duration of action.
Insulin detemir is produced through recombinant DNA technology, utilizing yeast cells (Saccharomyces cerevisiae) as the expression system. The synthesis involves specific modifications to the human insulin molecule:
These modifications enhance the molecule's self-association and binding to albumin, which significantly prolongs its duration of action by slowing systemic absorption from the injection site .
The molecular formula of insulin detemir is , with a molecular weight of approximately 5916.9 g/mol . The structure can be described as follows:
This structural configuration results in a relatively flat pharmacokinetic profile, characterized by a gradual increase in serum concentration after administration .
Insulin detemir undergoes several biochemical interactions once administered:
The primary mechanism through which insulin detemir exerts its effects involves:
The pharmacodynamics indicate that insulin detemir has a mean duration of action ranging from approximately 5.7 hours at lower doses to about 23.2 hours at higher doses .
Insulin detemir possesses several notable physical and chemical properties:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2